Griseolutein B

Antitrypanosomal Phenazine antibiotics Neglected tropical diseases

Researchers sourcing a well-defined, high-potency positive control for antitrypanosomal assays face supply inconsistency with generic phenazine analogs. Griseolutein B (CAS 2072-68-6) solves this by delivering unparalleled in vitro potency (IC50 1.4 ng/mL against T. brucei). - Differentiated Activity: 164-fold more potent than phenazinomycin; 1100-fold more potent than suramin. - Defined Purity & Profile: Decomposes at 220°C; distinct UV spectrum for analytical method validation. - Dual-Assay Utility: Also active against MRSA (MIC 0.10-0.39 μg/mL) for antimicrobial resistance benchmarking. - Supply Reliability: Produced via controlled S. griseoluteus fermentation; available for immediate global dispatch.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS No. 2072-68-6
Cat. No. B1212139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseolutein B
CAS2072-68-6
Synonymsgriseolutein B
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O
InChIInChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23)
InChIKeyZJHVCMQHJHPGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseolutein B (CAS 2072-68-6): Phenazine Antibiotic Sourcing and Baseline Characterization


Griseolutein B (CAS 2072-68-6; also registry 11029-63-3) is a phenazine-class antibiotic secondary metabolite produced by the soil bacterium Streptomyces griseoluteus [1]. It belongs to the organic compounds known as phenazines and derivatives, featuring a linear tricyclic system with a pyrazine ring fused between two benzene rings, specifically bearing a 1,2-dihydroxyethoxymethyl substituent at the 6-position and a methoxy group at the 9-position of the phenazine-1-carboxylic acid core . First isolated and characterized in the 1950s, griseolutein B is one of two principal antibiotic fractions (A and B) elaborated by S. griseoluteus, and it has been the subject of renewed investigation due to its potent antiparasitic properties [2].

Why Generic Phenazine Substitution Cannot Replace Griseolutein B in Specialized Research Applications


Despite sharing a common phenazine backbone with other microbial metabolites and even its co-produced analog griseolutein A, griseolutein B exhibits distinct and quantifiable performance characteristics that preclude generic substitution in targeted research contexts. Critically, griseolutein B demonstrates an unparalleled in vitro potency against Trypanosoma brucei (IC50 1.4 ng/mL), which is orders of magnitude greater than that of the structurally related phenazinomycin (IC50 230 ng/mL) and clinically used standards suramin (IC50 1580 ng/mL) and eflornithine (IC50 2270 ng/mL) [1]. Furthermore, while griseolutein A and B display similar antibacterial spectra against many Gram-positive and Gram-negative organisms, they are differentiated by fundamental physicochemical properties—most notably the absence of a sharp melting point in griseolutein B (darkens at 150°C, decomposes at 220°C) versus the defined melting point of griseolutein A (194-197°C), as well as distinct ultraviolet absorption profiles [2]. These differences, coupled with griseolutein B's broader inhibitory activity extending to rickettsia, Trichomonas vaginalis, and Ehrlich ascites carcinoma cells—activities not reported for griseolutein A —underscore the scientific necessity of compound-specific procurement rather than reliance on in-class analogs.

Griseolutein B (CAS 2072-68-6) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Griseolutein B vs. Phenazinomycin and Clinical Standards: Quantified Antitrypanosomal Potency Advantage

Griseolutein B demonstrates a unique and dramatic potency advantage against Trypanosoma brucei brucei strain GUTat 3.1, with an IC50 of 1.4 ng/mL. This represents a 164-fold increase in potency compared to the closely related phenazine antibiotic phenazinomycin (IC50 230 ng/mL). Furthermore, griseolutein B is 1100–1600-fold more potent than the clinically used antitrypanosomal drugs suramin (IC50 1580 ng/mL) and eflornithine (IC50 2270 ng/mL) [1]. This level of potency is not observed in other tested phenazines, including griseoluteic acid (IC50 2030 ng/mL) and clofazimine (IC50 1920 ng/mL) [1].

Antitrypanosomal Phenazine antibiotics Neglected tropical diseases

Griseolutein B vs. Griseolutein A: Differentiated Physicochemical Identity for Analytical Confirmation

Griseolutein B is definitively distinguished from its co-metabolite griseolutein A by two fundamental physicochemical properties. First, griseolutein B lacks a sharp melting point; it darkens at 150°C and decomposes at 220°C, whereas griseolutein A exhibits a defined melting point of 194-197°C with decomposition [1][2]. Second, the two compounds have distinctly different ultraviolet absorption spectra [1]. These differences, along with distinct partition coefficients between ethyl acetate and pH 5.8 buffer [2], provide unambiguous analytical markers for compound identity and purity assessment.

Natural product chemistry Phenazine characterization Analytical standardization

Griseolutein B vs. Vancomycin: Quantified Antibacterial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a study evaluating antibiotics against 50 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), griseolutein B exhibited a minimum inhibitory concentration (MIC) range of 0.10–0.39 μg/mL. This activity was superior to that of vancomycin (VCM), which showed an MIC range of 0.39–156 μg/mL against the same MRSA panel [1]. Both griseolutein A and B displayed comparable MIC ranges (0.10–0.39 μg/mL) in this study, but the data confirm the potent anti-MRSA activity of the griseolutein chemotype relative to a first-line clinical comparator.

Antibacterial MRSA Antimicrobial resistance

Griseolutein B's Broader Biological Spectrum: Activity Against Rickettsia, Trichomonas, and Ehrlich Carcinoma

Griseolutein B possesses a biological activity spectrum that extends beyond antibacterial action and is not shared by griseolutein A. Specifically, griseolutein B has been reported to inhibit rickettsia, Trichomonas vaginalis, and Ehrlich ascites carcinoma cells . These additional activities are not documented for griseolutein A, indicating that the structural features unique to griseolutein B confer a distinct and broader biological profile.

Antiparasitic Anticancer Microbial natural products

Griseolutein B Low Acute Toxicity Profile: In Vivo Lethal Dose Quantification

Griseolutein B demonstrates a favorable acute toxicity profile in mice, with a minimal lethal dose (MLD) greater than 1600 mg/kg when administered via subcutaneous injection [1]. This low toxicity profile, in conjunction with its potent antibacterial activity, was noted as a hopeful characteristic for antibiotic development [1]. While this is not a direct comparator-based metric, it provides a quantitative benchmark for in vivo tolerability that is essential for experimental design.

Toxicology In vivo pharmacology Drug safety

Griseolutein B's Mechanism of Action: Bactericidal DNA Synthesis Inhibition via Cell Surface Interaction

Griseolutein B acts as a bactericidal agent that inhibits DNA synthesis in Escherichia coli. Its toxicity decreases with increasing cell density, and it does not act at a specific stage of the cell cycle. Importantly, griseolutein B does not cause extensive degradation of cellular DNA, nor does it inhibit DNA synthesis in plasmolyzed cells, suggesting its action involves an interaction at the cell surface rather than direct inhibition of intracellular replication machinery [1]. This mechanism is distinct from many DNA-targeting agents and may contribute to its unique activity profile.

Mechanism of action DNA synthesis inhibition Microbial physiology

Griseolutein B (CAS 2072-68-6): High-Value Research and Industrial Application Scenarios Derived from Differentiated Evidence


Antitrypanosomal Drug Discovery and Lead Optimization

Griseolutein B serves as an exceptional positive control and lead compound in antitrypanosomal drug discovery programs. Its in vitro IC50 of 1.4 ng/mL against T. brucei is 164-fold more potent than phenazinomycin and over 1100-fold more potent than suramin and eflornithine, making it a benchmark for high-potency antiparasitic activity [1]. Researchers can use griseolutein B to validate assay sensitivity, benchmark new chemical entities, and explore structure-activity relationships around the phenazine scaffold to develop novel treatments for human African trypanosomiasis.

Antibacterial Reference Standard for MRSA Research

Given its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates with MICs ranging from 0.10–0.39 μg/mL—a range that compares favorably to vancomycin (0.39–156 μg/mL) [1]—griseolutein B is an ideal reference compound for MRSA susceptibility testing and for screening novel anti-staphylococcal agents. Its use as a quality control standard ensures assay robustness in antimicrobial resistance research programs.

Phenazine Natural Product Chemistry and Analytical Method Development

The distinct physicochemical properties of griseolutein B, including its lack of a sharp melting point (decomposes at 220°C) and its unique UV absorption spectrum compared to griseolutein A [1], make it a valuable standard for developing and validating analytical methods (e.g., HPLC, LC-MS, spectrophotometry) for the separation and identification of phenazine antibiotics in complex biological matrices or fermentation broths.

Microbial Fermentation Process Development and Yield Optimization

Griseolutein B is produced by the bacterium Streptomyces griseoluteus under defined fermentation conditions [1][2]. Its production can be monitored and optimized as a model system for secondary metabolite fermentation. The compound's well-characterized antibacterial and physicochemical properties facilitate downstream processing development and provide a quantitative target for strain improvement and bioprocess engineering studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseolutein B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.